4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol
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Overview
Description
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group, a methoxy group, and a nitrophenyl diazenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol typically involves the following steps:
Diazotization Reaction: The starting material, 2-methoxy-5-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-ethylphenol in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.
Substitution: Substitution reactions may require catalysts such as Lewis acids or bases depending on the desired product.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the azo group can undergo reduction to form active intermediates. These interactions can modulate various biological processes and pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-methoxyphenol: Similar structure but lacks the nitrophenyl diazenyl group.
2-methoxy-5-nitrophenol: Similar structure but lacks the ethyl group and the diazenyl linkage.
4-ethylphenol: Similar structure but lacks the methoxy and nitrophenyl diazenyl groups.
Uniqueness
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol is unique due to the presence of both the ethyl and methoxy groups along with the nitrophenyl diazenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Biological Activity
4-Ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol is a synthetic azo compound notable for its potential biological activities. Azo compounds, characterized by the presence of a diazo functional group (-N=N-), have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, supported by various research findings, case studies, and data tables.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that azo compounds exhibit diverse biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antibacterial Activity
Azo compounds often demonstrate significant antibacterial properties. For instance, studies have shown that similar diazenyl phenol derivatives possess potent activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Azo Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Azo Compound A | E. coli | 50 µg/mL |
Azo Compound B | S. aureus | 25 µg/mL |
This compound | S. typhi | 30 µg/mL |
Note: MIC values are indicative and may vary based on experimental conditions.
Antifungal Activity
In addition to antibacterial properties, azo compounds have shown antifungal activity. For example, derivatives similar to the target compound have been tested against Candida species with varying degrees of success.
Table 2: Antifungal Activity of Related Azo Compounds
Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Azo Compound C | C. albicans | 40 µg/mL |
Azo Compound D | A. niger | 60 µg/mL |
This compound | C. tropicalis | 55 µg/mL |
Case Studies
Several case studies have highlighted the biological activities of azo compounds similar to this compound:
-
Study on Antimicrobial Properties :
A study published in MDPI examined various substituted azo compounds and their antimicrobial effects. The results indicated that modifications in the phenolic structure significantly influenced antibacterial activity, with some derivatives exhibiting MIC values as low as 10 µg/mL against Gram-positive bacteria . -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects of azo compounds on cancer cell lines. The study found that certain derivatives induced apoptosis in cancer cells at concentrations ranging from 25 to 100 µM, suggesting potential applications in cancer therapy . -
Mechanistic Insights :
Research has also focused on the mechanisms underlying the biological activities of azo compounds. For instance, studies suggest that these compounds may disrupt bacterial cell membranes or interfere with nucleic acid synthesis, leading to cell death .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
4-ethyl-2-[(2-methoxy-5-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H15N3O4/c1-3-10-4-6-14(19)12(8-10)16-17-13-9-11(18(20)21)5-7-15(13)22-2/h4-9,19H,3H2,1-2H3 |
InChI Key |
FBYPZUABEDKMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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